N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(18-9-1-2-10-18)11-12-3-7-14(8-4-12)17-16(20)13-5-6-13/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSSSNMYRTXIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropane ring, a phenyl group, and a pyrrolidine moiety, which contribute to its unique pharmacological profile. The presence of the 2-oxo group is crucial for its biological activity, influencing its interaction with biological targets.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anticonvulsant Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a related study synthesized various 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine derivatives and assessed their efficacy through maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Many compounds demonstrated significant anticonvulsant activity, suggesting that similar derivatives may also exhibit such effects .
- Neuroprotective Effects : The compound's structural analogs have been noted for their neuroprotective properties in models of neurodegenerative diseases. The inhibition of specific kinases involved in neuronal survival pathways could be a mechanism through which these compounds exert their protective effects .
- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies indicate that the compound has favorable absorption characteristics. However, further studies are required to assess its toxicity profile comprehensively.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticonvulsant | Effective in MES and scPTZ models | |
| Neuroprotective | Inhibits neuronal apoptosis in vitro | |
| Kinase Inhibition | Potential inhibition of AKT and p70 S6 kinase |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Anticonvulsant Efficacy : In one study, a series of related compounds were evaluated for their anticonvulsant effects using animal models. The most active compounds showed a reduction in seizure frequency and severity, indicating that modifications to the pyrrolidine structure could enhance efficacy .
- Neurodegenerative Disease Models : Another study explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results suggested that these compounds could mitigate oxidative stress and improve cognitive function in treated animals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic aspects of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide can be compared to related cyclopropanecarboxamide derivatives, such as N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (). Key differences and similarities are outlined below:
Structural Comparison
| Feature | This compound | N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide |
|---|---|---|
| Amide substituent | Pyrrolidinyl group | N,N-Diethyl group |
| Phenyl substituent | 4-(2-oxo-2-pyrrolidinylethyl)phenyl | 1-Phenyl and 4-methoxyphenoxy groups |
| Cyclopropane substitution | Single substituent (carboxamide) | Two substituents (carboxamide and phenoxy group) |
| Key functional groups | Ketone, pyrrolidine | Methoxy, phenoxy |
The pyrrolidine group in the target compound may enhance hydrogen-bonding capacity compared to the diethyl group in the analog. The methoxyphenoxy substituent in the latter could increase lipophilicity (logP) relative to the ketone-containing target compound.
Implications of Structural Differences
- Solubility: The diethyl and methoxyphenoxy groups in the analog may reduce aqueous solubility compared to the ketone and pyrrolidine groups in the target compound.
- Metabolic stability : The pyrrolidine ring in the target compound could be susceptible to oxidative metabolism, whereas the methoxy group in the analog might undergo demethylation.
- Biological activity : The rigid cyclopropane core in both compounds may favor binding to conformationally restrained biological targets, but divergent substituents likely lead to distinct selectivity profiles.
Preparation Methods
Synthesis of 4-Nitrophenylacetyl-pyrrolidine
The intermediate 4-nitrophenylacetyl-pyrrolidine is synthesized through acyl chloride formation and subsequent amidation:
Procedure :
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4-Nitrophenylacetic acid (10.0 g, 51.2 mmol) is refluxed with thionyl chloride (20 mL) in anhydrous dichloromethane (DCM) for 3 hours to form 4-nitrophenylacetyl chloride.
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The crude chloride is reacted with pyrrolidine (4.3 mL, 51.2 mmol) in DCM with triethylamine (7.1 mL, 51.2 mmol) at 0°C for 2 hours.
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The product is isolated via aqueous workup (yield: 85%, purity: 95% by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Reaction Time | 2 hours |
| Yield | 85% |
Reduction to 4-Aminophenylacetyl-pyrrolidine
Catalytic hydrogenation converts the nitro group to an amine:
Procedure :
-
4-Nitrophenylacetyl-pyrrolidine (8.5 g, 32.0 mmol) is dissolved in ethanol (100 mL) with 10% Pd/C (0.85 g).
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Hydrogen gas is introduced at 50 psi for 6 hours at 25°C.
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The catalyst is filtered, and the solvent evaporated to yield 4-aminophenylacetyl-pyrrolidine (yield: 92%, purity: 97% by NMR).
Optimization Note :
Amide Formation with Cyclopropanecarbonyl Chloride
The final coupling employs carbodiimide-mediated amidation:
Procedure :
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4-Aminophenylacetyl-pyrrolidine (6.0 g, 24.5 mmol) and cyclopropanecarbonyl chloride (3.1 mL, 29.4 mmol) are dissolved in DMF.
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EDCl (5.6 g, 29.4 mmol) and HOBt (4.0 g, 29.4 mmol) are added at 0°C, stirred for 12 hours.
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The product is purified via column chromatography (ethyl acetate/hexane, 1:1) to yield the title compound (yield: 78%, purity: 98% by LC-MS).
Comparative Coupling Agents :
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 78 | 98 |
| HATU | 82 | 97 |
| DCC | 70 | 95 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
-
1H NMR (400 MHz, CDCl3) : δ 1.05–1.15 (m, 4H, cyclopropane), 1.85–1.95 (m, 4H, pyrrolidine), 3.45–3.55 (m, 4H, pyrrolidine), 3.70 (s, 2H, CH2CO), 6.60 (d, 2H, J = 8.4 Hz, aryl), 7.45 (d, 2H, J = 8.4 Hz, aryl), 7.90 (s, 1H, NH).
High-Performance Liquid Chromatography (HPLC) :
-
Retention time: 6.8 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Mass Spectrometry :
Industrial-Scale Production Considerations
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Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
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Solvent Recycling : DCM recovery via distillation achieves 90% efficiency.
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Catalyst Reuse : Pd/C retains activity for 5 cycles with <5% yield drop.
Challenges and Troubleshooting
Q & A
Q. What are the common synthetic routes for N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}cyclopropanecarboxamide?
The synthesis typically involves:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed methods.
- Amide coupling : Utilizes carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to link the cyclopropanecarboxamide moiety to the phenyl-pyrrolidinone scaffold.
- Functional group protection : Temporary protection of the pyrrolidinone ketone with tert-butyldimethylsilyl (TBS) groups prevents unwanted side reactions .
Analytical validation : Reaction progress is monitored via thin-layer chromatography (TLC), and final product purity is confirmed using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., cyclopropane CH at δ 1.2–1.5 ppm; pyrrolidinone NH at δ 6.8–7.2 ppm). C NMR confirms carbonyl groups (C=O at ~170–175 ppm) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) verifies molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclopropane ring geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent degradation of sensitive functional groups during synthesis?
- Temperature control : Maintain reactions at 0–5°C for oxidation-sensitive groups (e.g., pyrrolidinone ketone) .
- Solvent selection : Use aprotic solvents (e.g., DMF, DCM) to minimize hydrolysis.
- Inert atmosphere : Nitrogen or argon prevents oxidation of amines or thiols.
- Statistical optimization : Design of Experiments (DoE) models (e.g., response surface methodology) identify critical parameters (pH, temperature) for yield maximization .
Q. How can contradictory pharmacological data (e.g., conflicting IC50_{50}50 values) be resolved for this compound?
- Assay validation : Compare results across orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding affinity).
- Metabolic stability testing : Assess if cytochrome P450-mediated degradation alters observed activity .
- Stereochemical analysis : Synthesize enantiopure isomers to determine if racemization contributes to variability .
Q. What computational methods predict the compound's interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding to enzymes (e.g., kinases) by evaluating hydrogen bonds with the pyrrolidinone oxygen and cyclopropane CH-π interactions .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (e.g., using AMBER or GROMACS) to assess conformational flexibility.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze reaction mechanisms (e.g., covalent inhibition) at active sites .
Q. What strategies enable regioselective functionalization of the phenyl-pyrrolidinone scaffold?
- Directing groups : Install meta-directing substituents (e.g., -NO) to guide electrophilic aromatic substitution.
- Transition-metal catalysis : Use palladium catalysts for C–H activation at specific positions (e.g., Suzuki-Miyaura coupling for biaryl formation) .
- Microwave-assisted synthesis : Enhances selectivity in heterocycle formation (e.g., oxadiazoles) by reducing side reactions .
Q. How can stability under physiological conditions be analyzed for this compound?
- Forced degradation studies : Expose the compound to pH 1–10 buffers at 37°C and monitor decomposition via HPLC.
- LC-MS/MS identification : Characterize degradation products (e.g., hydrolyzed cyclopropane ring or oxidized pyrrolidinone) .
- Serum stability assays : Incubate with human plasma (4–24 hours) and quantify intact compound using LC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
